SUBTILISINS
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Overview
Description
Subtilisins are a family of serine proteases initially obtained from the bacterium Bacillus subtilis . These enzymes are known for their ability to hydrolyze peptide bonds in proteins, making them essential in various biological processes. This compound belong to the larger group of subtilases, which are characterized by their serine residue at the active site that initiates the nucleophilic attack on the peptide bond .
Preparation Methods
Synthetic Routes and Reaction Conditions: Subtilisins are typically produced through fermentation processes involving Bacillus species. The bacteria are cultured in nutrient-rich media, and the enzyme is secreted into the surrounding medium. The fermentation conditions, such as temperature, pH, and nutrient composition, are optimized to maximize enzyme yield .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation using Bacillus strains. The fermentation broth is subjected to downstream processing steps, including filtration, precipitation, and chromatography, to purify the enzyme. The purified subtilisin is then formulated into various products, such as detergents and pharmaceuticals .
Chemical Reactions Analysis
Types of Reactions: Subtilisins primarily catalyze the hydrolysis of peptide bonds in proteins. This reaction involves the nucleophilic attack of the serine residue at the active site on the carbonyl carbon of the peptide bond, forming a tetrahedral intermediate. The intermediate is then stabilized by hydrogen bonding, leading to the cleavage of the peptide bond .
Common Reagents and Conditions: this compound are active under a wide range of conditions, including various pH levels and temperatures. They are often used in the presence of buffers to maintain the optimal pH for enzyme activity. Common reagents used in subtilisin-catalyzed reactions include substrates like casein and synthetic peptides .
Major Products: The primary products of subtilisin-catalyzed reactions are smaller peptides and amino acids resulting from the cleavage of the original protein substrate .
Scientific Research Applications
Subtilisins have a wide range of applications in scientific research and industry:
Biology: These enzymes are employed in various biological assays to study protein structure and function.
Industry: this compound are widely used in the detergent industry for their ability to break down protein stains.
Mechanism of Action
The mechanism of action of subtilisins involves a catalytic triad composed of aspartate, histidine, and serine residues at the active site. The serine residue acts as a nucleophile, attacking the carbonyl carbon of the peptide bond to form a tetrahedral intermediate. This intermediate is stabilized by hydrogen bonding, leading to the cleavage of the peptide bond and the release of the products .
Comparison with Similar Compounds
Subtilisins are part of the larger family of serine proteases, which include other enzymes like trypsin and chymotrypsin. Compared to these enzymes, this compound have a broader substrate specificity and are more stable under alkaline conditions . Other similar compounds include:
Thermitase: Another serine protease with high thermal stability.
Proteinase K: Known for its ability to digest keratin and other tough proteins.
Kexin: Involved in the processing of precursor proteins in yeast.
This compound are unique due to their high activity and stability under a wide range of conditions, making them versatile tools in various applications .
Properties
CAS No. |
1395-21-7 |
---|---|
Molecular Formula |
C45H68N10O15 |
Molecular Weight |
989.1 g/mol |
IUPAC Name |
3-[(3R,6R,9S,16S,19R,22S,25S)-3,9-bis(2-amino-2-oxoethyl)-16-[(1R)-1-hydroxyethyl]-19-(hydroxymethyl)-6-[(4-hydroxyphenyl)methyl]-13-octyl-2,5,8,11,15,18,21,24-octaoxo-1,4,7,10,14,17,20,23-octazabicyclo[23.3.0]octacosan-22-yl]propanoic acid |
InChI |
InChI=1S/C45H68N10O15/c1-3-4-5-6-7-8-10-26-20-36(61)49-30(21-34(46)59)41(66)51-29(19-25-12-14-27(58)15-13-25)40(65)52-31(22-35(47)60)45(70)55-18-9-11-33(55)43(68)50-28(16-17-37(62)63)39(64)53-32(23-56)42(67)54-38(24(2)57)44(69)48-26/h12-15,24,26,28-33,38,56-58H,3-11,16-23H2,1-2H3,(H2,46,59)(H2,47,60)(H,48,69)(H,49,61)(H,50,68)(H,51,66)(H,52,65)(H,53,64)(H,54,67)(H,62,63)/t24-,26?,28+,29-,30+,31-,32-,33+,38+/m1/s1 |
InChI Key |
VLKSXJAPRDAENT-OWGHDAAGSA-N |
Isomeric SMILES |
CCCCCCCCC1CC(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)[C@@H](C)O)CO)CCC(=O)O)CC(=O)N)CC3=CC=C(C=C3)O)CC(=O)N |
Canonical SMILES |
CCCCCCCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)O)CO)CCC(=O)O)CC(=O)N)CC3=CC=C(C=C3)O)CC(=O)N |
Origin of Product |
United States |
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